molecular formula C16H16O3 B6364607 2-(3,5-Dimethylphenyl)-5-methoxybenzoic acid CAS No. 1178613-76-7

2-(3,5-Dimethylphenyl)-5-methoxybenzoic acid

Cat. No.: B6364607
CAS No.: 1178613-76-7
M. Wt: 256.30 g/mol
InChI Key: CNJMVOQQCUGTQA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a methoxy group at the 5th position and two methyl groups at the 3rd and 5th positions of the phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-5-methoxybenzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-5-methoxybenzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoic acid: Lacks the methoxy group at the 5th position.

    5-Methoxybenzoic acid: Lacks the dimethyl groups at the 3rd and 5th positions of the phenyl ring.

    2-Methoxybenzoic acid: Has a methoxy group at the 2nd position instead of the 5th position.

Uniqueness

2-(3,5-Dimethylphenyl)-5-methoxybenzoic acid is unique due to the specific arrangement of the methoxy and dimethyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-6-11(2)8-12(7-10)14-5-4-13(19-3)9-15(14)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJMVOQQCUGTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681177
Record name 4-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178613-76-7
Record name 4-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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